molecular formula C12H27PSe B13817318 Tributylphosphine selenide CAS No. 39181-26-5

Tributylphosphine selenide

Cat. No.: B13817318
CAS No.: 39181-26-5
M. Wt: 281.29 g/mol
InChI Key: IYMHCKVVJXJPDB-UHFFFAOYSA-N
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Description

Context and Significance in Contemporary Chemical Science

In contemporary chemical science, tributylphosphine (B147548) selenide (B1212193) is most recognized for its application as a selenium precursor in the synthesis of metal selenide nanocrystals, also known as quantum dots (QDs). nih.govgoogle.commdpi.com These nanomaterials, such as cadmium selenide (CdSe), zinc selenide (ZnSe), and lead selenide (PbSe), are of immense interest due to their unique size-dependent optical and electronic properties, which make them suitable for applications in light-emitting diodes (LEDs), solar cells, and biological imaging. nih.govrsc.orgacs.org

TBP-Se belongs to the class of alkylphosphine-Se precursors, which also includes the commonly used trioctylphosphine (B1581425) selenide (TOP-Se). nih.gov These reagents are favored in many synthetic protocols, such as the "hot-injection" method, where a solution containing the selenium precursor is rapidly injected into a hot solvent containing a metal precursor to induce the nucleation and growth of nanocrystals. google.compageplace.de The choice of selenium precursor is critical as it influences reaction kinetics, and the size, shape, and crystallinity of the resulting nanoparticles. nih.gov

While effective, traditional alkylphosphine-Se precursors like TBP-Se often require high reaction temperatures, sometimes exceeding 300°C, to achieve sufficient reactivity. nih.gov This high-temperature requirement can be a limitation, for instance, when synthesizing core/shell structures on temperature-sensitive nanocrystal cores. nih.gov This has spurred research into alternative, more reactive, or "phosphine-free" selenium sources to overcome the stability and reactivity challenges associated with reagents like TBP-Se. nih.govnih.gov

Table 1: Comparison of Common Selenium Precursors for Nanocrystal Synthesis

Precursor Formula Typical Reaction Temperature (°C) Key Characteristics
Hydrogen Selenide H₂Se Varies Highly reactive but also highly toxic and gaseous, now rarely used. nih.gov
Tributylphosphine Selenide (TBP-Se) (C₄H₉)₃PSe >240 Common precursor, but has relatively low reactivity requiring high temperatures. nih.govgoogle.com
Trioctylphosphine Selenide (TOP-Se) (C₈H₁₇)₃PSe >300 Similar to TBP-Se but less volatile; reactivity issues are also present. nih.govpageplace.denih.gov
Diphenylphosphine (B32561) Selenide (DPPSe) (C₆H₅)₂P(Se)H Lower than TBP-Se/TOP-Se A secondary phosphine (B1218219) selenide, found to be the true reactive species in many cases. rsc.orgnih.gov
Octadecene-Se (ODE-Se) C₁₈H₃₆-Se 200–250 Phosphine-free alternative, but relies on radical generation which can be hard to control. nih.gov
Selenium Dioxide SeO₂ Varies A "green," phosphine-free option used in some syntheses. nih.gov

Beyond nanomaterials, tributylphosphine itself is a versatile reagent in organic synthesis, used to mediate various transformations. chemicalbook.com In the context of organoselenium chemistry, tributylphosphine is used in conjunction with reagents like o-nitrophenylselenocyanate in the Grieco elimination, a reaction that converts primary alcohols to terminal alkenes via a selenide intermediate. wikipedia.org

Foundational Discoveries and Early Research Trajectories

The use of organometallic and organochalcogen compounds as precursors for materials synthesis has its roots in molecular precursor chemistry. pageplace.de Early methods for preparing phosphine selenides involved the direct reaction of a tertiary phosphine with elemental selenium. researchgate.net These compounds, including this compound and its analogue triphenylphosphine (B44618) selenide, were synthesized and characterized, with their properties investigated using techniques like NMR spectroscopy. researchgate.netnih.govspbu.ru

The trajectory of this compound in research is intrinsically linked to the evolution of colloidal semiconductor nanoparticle synthesis. The foundational synthetic routes developed in the early 1990s often relied on pyrophoric and toxic metal alkyls. pageplace.de A significant shift occurred with the development of "greener" synthetic pathways that avoided these hazardous reagents. pageplace.de This included using phosphine chalcogenides, such as tributylphosphine sulfide (B99878) (the sulfur analogue of TBP-Se), for the preparation of metal sulfides. pageplace.de

A pivotal discovery in the 2010s reshaped the understanding of how precursors like TBP-Se and TOP-Se function in nanoparticle synthesis. Research revealed that highly pure tertiary phosphine selenides were surprisingly unreactive towards metal carboxylate precursors under typical reaction conditions. rsc.orgnih.gov It was discovered that the actual reactive species responsible for the nucleation of quantum dots were secondary phosphines (like dibutylphosphine) present as impurities in commercial-grade tributylphosphine and other tertiary phosphines. nih.gov These secondary phosphines readily form more reactive secondary phosphine selenides, which are the true agents of selenium transfer. rsc.orgnih.gov This finding explained long-standing issues with reproducibility and low conversion yields in many QD syntheses and represented a paradigm shift in the rational design of synthetic protocols for these nanomaterials.

Table 2: Key Milestones in the Research Trajectory of Phosphine Selenides

Finding/Development Approximate Period Significance
General Synthesis of Phosphine Selenides 1970s Establishment of fundamental methods for creating R₃PSe compounds from phosphines and selenium. wikipedia.orgresearchgate.net
Application in Nanomaterial Synthesis 1990s-2000s TBP-Se and TOP-Se become standard selenium sources in "hot-injection" methods for quantum dot synthesis. pageplace.deresearchgate.net
Investigation by Modern Analytical Methods 2000s-Present Detailed characterization of the electronic structure and bonding in phosphine selenides using NMR and computational studies. nih.govspbu.ru
Discovery of the Role of Secondary Phosphine Impurities 2010s Revelation that secondary phosphine selenides, not tertiary ones like TBP-Se, are the key reactive species in many QD syntheses. rsc.orgnih.gov
Development of Alternative Precursors 2010s-Present Motivated by the limitations of TBP-Se (high temperatures, impurity dependence), research focuses on new phosphine-free or more reactive selenium sources. nih.govnih.gov

Properties

CAS No.

39181-26-5

Molecular Formula

C12H27PSe

Molecular Weight

281.29 g/mol

IUPAC Name

tributyl(selanylidene)-λ5-phosphane

InChI

InChI=1S/C12H27PSe/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

IYMHCKVVJXJPDB-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=[Se])(CCCC)CCCC

Origin of Product

United States

Ii. Synthetic Methodologies and Mechanistic Investigations of Tributylphosphine Selenide Formation

Direct Synthetic Routes to Tributylphosphine (B147548) Selenide (B1212193)

The preparation of tributylphosphine selenide can be achieved through straightforward and efficient synthetic pathways. These routes are valued for their high yields and the relative ease of execution.

The most common and direct method for synthesizing this compound is the oxidation of tributylphosphine with elemental selenium. rsc.org This reaction is a classic example of an oxidative addition where the phosphorus(III) center is oxidized to phosphorus(V). The general reaction is as follows:

P(n-Bu)₃ + Se → Se=P(n-Bu)₃

This process involves the direct reaction of the trivalent phosphine (B1218219) with selenium powder. rsc.org The reaction can be carried out by mixing the reactants, often in a suitable solvent like benzene (B151609) or toluene (B28343), and stirring until the selenium has completely dissolved, indicating the formation of the phosphine selenide. rsc.orgspbu.ru In some procedures, the reaction is performed by fusing the phosphine with elemental selenium in an inert, dry atmosphere without a solvent. researchgate.net Analogous compounds, such as trioctylphosphine (B1581425) selenide, are prepared using this standard oxidation method. wikipedia.org

Synthetic Route Reagents Typical Solvents Key Features Reference(s)
Direct OxidationTributylphosphine, Elemental SeleniumToluene, Benzene, or solvent-freeHigh yield, straightforward, common method. rsc.orgspbu.ruresearchgate.net
One-Pot SynthesisPhosphorus Trichloride (B1173362), n-Butyllithium, Elemental SeleniumDiethyl ether or THF (for Grignard/organolithium step), TolueneAvoids isolation of pyrophoric tributylphosphine. spbu.ru

An alternative and efficient "one-pot" method allows for the synthesis of this compound without the need to first isolate the highly air-sensitive tributylphosphine. spbu.ru This procedure begins with the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an organometallic reagent such as n-butyllithium (n-BuLi). spbu.rursc.orgpsu.edu This first step forms tributylphosphine in situ.

PCl₃ + 3 n-BuLi → P(n-Bu)₃ + 3 LiCl

Following the formation of the phosphine, elemental selenium is added directly to the reaction mixture. The in situ generated tributylphosphine then reacts with the selenium to yield the final product, this compound. spbu.ru This method is particularly advantageous as it circumvents the handling of pure tributylphosphine, which is pyrophoric.

Mechanistic Pathways of P-Se Bond Formation in Selenide Synthesis

The formation of the phosphorus-selenium bond is fundamentally an interaction between the nucleophilic phosphorus atom of the phosphine and an electrophilic selenium source. The efficiency and outcome of this bond formation are highly dependent on the reaction environment and the stoichiometry of the reagents.

The conditions under which selenation occurs play a critical role in the synthesis of this compound. Key parameters such as temperature, solvent, and the ratio of reactants are carefully controlled to ensure high conversion and purity. For instance, the oxidation of similar phosphines is effectively carried out in boiling toluene over several hours to ensure the reaction goes to completion. spbu.ru

The stoichiometry of the reagents is also a crucial factor. Typically, an equimolar amount of selenium is used; however, a slight excess (e.g., 1.5 equivalents) of selenium can be employed to ensure all the phosphine is consumed. spbu.ru The choice of solvent is important for facilitating the interaction between the liquid phosphine and solid elemental selenium.

Parameter Effect on Synthesis Typical Conditions/Observations Reference(s)
Temperature Influences reaction rate.Reactions are often heated (e.g., boiling toluene) to increase the rate of selenium dissolution and reaction. Fusion requires high temperatures. spbu.ruresearchgate.net
Solvent Facilitates interaction between reactants.Aprotic solvents like toluene or benzene are common. Solvent-free (fusion) methods are also used. rsc.orgspbu.ruresearchgate.net
Reagent Stoichiometry Affects reaction completion and product purity.An equimolar or slight excess of elemental selenium is typically used to drive the reaction to completion. spbu.ru

The reaction between a tertiary phosphine and elemental selenium is generally considered a straightforward nucleophilic attack. The lone pair of electrons on the phosphorus atom attacks the selenium, leading to the formation of the P-Se bond. For the direct oxidation of tributylphosphine with elemental selenium (which exists as rings or chains), the reaction is typically depicted as a concerted process or one with a very short-lived, transient intermediate that is not isolated.

The mechanism involves the nucleophilic phosphorus atom attacking the selenium chain, cleaving a Se-Se bond and forming the stable P=Se double bond. While stable intermediates are not a feature of this specific reaction, studies on related selenation systems suggest the possibility of complex species. For example, in different contexts, the formation of bisphosphonium salts has been proposed as a potential intermediate pathway. jst.go.jp However, for the direct synthesis of this compound from its elements, the formation of the P=Se bond is the primary and rapid event. The characterization of the final product is often confirmed using ³¹P NMR spectroscopy, where the formation of the selenide results in a distinct chemical shift and a characteristic phosphorus-selenium coupling constant (¹J(P-Se)). mdpi.comhw.ac.uk

Iii. Tributylphosphine Selenide As a Precursor in Advanced Materials Synthesis

Role in Chalcogenide Nanocrystal and Quantum Dot Fabrication

TBPSe is instrumental in the production of high-quality semiconductor nanocrystals, particularly those of the metal chalcogenide variety. Its chemical properties allow for controlled delivery of selenium in colloidal syntheses, enabling the formation of nanocrystals with tunable sizes and, consequently, size-dependent optical and electronic properties.

Synthesis of Cadmium Selenide (B1212193) (CdSe) Nanomaterials

Tributylphosphine (B147548) selenide is a widely employed selenium precursor for the synthesis of cadmium selenide (CdSe) nanocrystals, which are among the most extensively studied quantum dot systems due to their tunable fluorescence across the visible spectrum. nih.govfrontiersin.org The use of TBPSe, often in conjunction with a cadmium precursor like cadmium oxide or cadmium stearate, allows for the formation of high-quality CdSe nanocrystals. rhhz.netacs.org

A prevalent method for synthesizing CdSe nanocrystals using tributylphosphine selenide is the hot-injection technique. ndsu.eduresearchgate.netaip.org This method involves the rapid injection of a room-temperature solution of TBPSe into a hot, coordinating solvent containing a cadmium precursor. nih.gov This process initiates a burst of nucleation, followed by the slower growth of nanocrystals. nih.gov The temperature of the reaction and the concentrations of the precursors are critical parameters that can be adjusted to control the final size and shape of the CdSe nanocrystals. researchgate.net For instance, a common procedure involves dissolving selenium powder in tributylphosphine (TBP) to form the TBPSe precursor solution, which is then injected into a hot solution of a cadmium precursor, such as cadmium stearate, in a high-boiling-point solvent like trioctylphosphine (B1581425) oxide (TOPO) or octadecylamine (B50001). acs.org The reaction temperature is typically maintained between 250°C and 320°C. ndsu.eduosti.gov

Table 1: Example of a Hot-Injection Protocol for CdSe Nanocrystal Synthesis

Step Procedure
1. Preparation of Cadmium Precursor Cadmium stearate, trioctylphosphine oxide (TOPO), and octadecylamine are heated under vacuum and then under nitrogen to 320°C. acs.org
2. Preparation of Selenium Precursor Selenium is dissolved in tributylphosphine (TBP) to form a TBP-Se solution. acs.org
3. Injection The TBP-Se solution is rapidly injected into the hot cadmium precursor solution. acs.org
4. Growth The reaction temperature is maintained at a lower temperature (e.g., 290°C) to allow for the growth of the nanocrystals. acs.org

The choice of precursor, including this compound, and its reactivity can significantly influence the composition, degree of alloying, and morphology of the resulting nanocrystals. acs.orgnih.gov By modulating the reactivity of the phosphine-chalcogenide precursors, it is possible to control whether the resulting nanostructures are quantum dots (spherical) or nanorods (elongated). acs.orgnih.govresearchgate.net

Specifically, the reactivity of the selenium precursor has been shown to be inversely proportional to the aspect ratio (length-to-diameter) of CdSe nanorods. acs.orgnih.gov Less reactive precursors tend to favor the formation of longer nanorods. Furthermore, in the synthesis of alloyed nanocrystals like CdS1-xSex, the relative reactivity of the sulfur and selenium precursors dictates the final chalcogen content and the extent of radial alloying. acs.orgnih.govresearchgate.net Mismatched reactivities can lead to nanorods with axial composition gradients. acs.orgnih.gov

The reactivity of phosphine-chalcogenide precursors, including this compound, can be systematically tuned, which in turn controls the nanoscale composition and morphology of the resulting nanocrystals. acs.orgnih.gov The reactivity of these precursors generally increases in the order: triphenylphosphite selenide (TPPE) < diphenylpropylphosphine (B1362659) selenide (DPPE) < this compound (TBPE) < trioctylphosphine selenide (TOPE) < hexaethylphosphorustriamide selenide (HPTE). acs.orgnih.govresearchgate.net For a given phosphine (B1218219), the selenide is consistently more reactive than the corresponding sulfide (B99878). acs.orgnih.govresearchgate.net

This modulation of reactivity has direct consequences for the synthesis of heterostructured nanomaterials. For example, in the synthesis of CdS1-xSex quantum dots, the relative reactivity of the sulfur and selenium precursors determines the composition and whether the resulting structure is a homogeneous alloy or a core/shell architecture. acs.orgnih.govresearchgate.net Similarly, for nanorods, matching or mismatching the reactivity of the precursors allows for the creation of nanorods with or without axial composition gradients, respectively. acs.orgnih.gov This ability to program the synthesis through precursor reactivity is a powerful tool for creating finely structured nanomaterials with tailored properties. acs.orgnih.gov

Research has revealed that impurities within commercial-grade phosphines, such as secondary phosphines in tertiary phosphine sources like tributylphosphine, can play a crucial role in the nucleation and growth of quantum dots. nih.gov It has been demonstrated that pure tertiary phosphine selenides, such as trioctylphosphine selenide (TOPSe), are surprisingly unreactive towards metal carboxylates and are incapable of nucleating quantum dots on their own. nih.gov

Instead, small quantities of secondary phosphines, present as impurities, are responsible for initiating the nucleation process. nih.gov The low concentration of these impurities can account for the often-observed poor conversion yields in quantum dot syntheses. nih.gov Studies have shown that the growth kinetics and yield of PbSe magic-sized clusters are dependent on the concentration of dioctylphosphine (a secondary phosphine) rather than the concentration of trioctylphosphine or trioctylphosphine selenide. nih.gov This understanding has led to the realization that secondary phosphines can accelerate reaction rates and improve yields in the synthesis of II-VI and IV-VI quantum dots. nih.govresearchgate.net

Synthesis of Lead Selenide (PbSe) Nanocrystals

This compound is also utilized as a selenium precursor in the synthesis of lead selenide (PbSe) nanocrystals. nih.gov PbSe nanocrystals are of significant interest due to their strong quantum confinement effects and applications in the near-infrared region. rsc.org

In a typical synthesis, a lead precursor, such as lead(II) acetate (B1210297) trihydrate, is reacted with this compound at elevated temperatures. nih.gov For instance, PbSe nanocrystals have been prepared by reacting lead(II) acetate trihydrate with tributylphosphine-selenide at 240°C. nih.gov The resulting nanocrystals are often quasi-spherical and highly faceted. nih.gov Similar to CdSe synthesis, the hot-injection method is also employed for PbSe, where a solution of the selenium precursor is injected into a hot solution of a lead precursor. rsc.org The use of tributylphosphine has also been noted to slow down the growth process of PbS QDs, allowing for the synthesis of ultrasmall nanocrystals. arxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound TBPSe
Cadmium Selenide CdSe
Lead Selenide PbSe
Cadmium Sulfide CdS
Tributylphosphine TBP
Trioctylphosphine oxide TOPO
Cadmium stearate
Cadmium oxide CdO
Triphenylphosphite selenide TPPE
Diphenylpropylphosphine selenide DPPE
Trioctylphosphine selenide TOPE
Hexaethylphosphorustriamide selenide HPTE
Dioctylphosphine
Lead(II) acetate trihydrate
Octadecylamine

Synthesis of Zinc Selenide (ZnSe) Nanocrystals

This compound is a commonly utilized selenium precursor for the synthesis of Zinc Selenide (ZnSe) quantum dots (QDs). ZnSe is a wide bandgap semiconductor (2.7 eV for bulk material) with applications in blue and near-UV light-emitting devices. canada.ca The synthesis of high-quality ZnSe nanocrystals is challenging, and the choice of precursor is critical. canada.ca

TBPSe is formed by dissolving elemental selenium in tributylphosphine (TBP). This solution serves as a reactive source of selenium for nanocrystal growth. In a typical synthesis, a zinc precursor, such as zinc oleate, is reacted with TBPSe at elevated temperatures. For instance, high-quality ZnSe nanocrystals have been synthesized using TBPSe as the selenium precursor at temperatures around 310 °C in a 1-octadecene (B91540) (ODE) solvent, where alkylamines were used to activate the zinc salt. canada.ca However, the high reactivity of TBPSe can make controlling the size distribution of the resulting nanocrystals difficult. canada.ca

The literature also highlights a trend towards developing phosphine-free synthesis routes to avoid toxic and expensive solvents like TBP. rsc.orgresearchgate.net These alternative methods often employ less reactive selenium sources to gain better control over the nucleation and growth kinetics of the nanocrystals.

Table 1: Synthesis Parameters for ZnSe Nanocrystals Using Selenium Precursors

Zinc PrecursorSelenium PrecursorSolvent/LigandsTemperature (°C)Resulting MaterialReference
Zinc OleateThis compound (TBPSe)1-Octadecene (ODE), Alkylamines310High-quality ZnSe nanocrystals canada.ca
DiethylzincSelenium-Trioctylphosphine (TOP)Hexadecylamine310ZnSe nanocrystal spheres aip.org
Zinc StearateSelenium powderOctadecene270Mn:ZnS nanocrystals (shell growth) aip.org
Zinc AcetateSelenium powderOleylamine, Dodecanethiol230Mn:ZnSe nanorods aip.org

Synthesis of Iron Selenides (FeSe, FeSe₂) Nanocrystals

This compound plays a crucial role in the synthesis of various phases of iron selenide nanocrystals, such as FeSe and FeSe₂. These materials are of interest for their potential in photovoltaics, electrocatalysis, and as anode materials for sodium-ion batteries. mdpi.com The synthesis often involves the reaction of an iron precursor with a selenium source, where TBP is used to facilitate the reaction.

For example, FeSe can be synthesized via the extraction of selenium from FeSe₂ using TBP. mdpi.com However, this process requires careful control to yield the desired nanocrystalline product. In many solution-processed syntheses, tributylphosphine is used in conjunction with elemental selenium, forming TBPSe in situ, which then reacts with an iron salt. The relative reactivity of the phosphine ligand is a determining factor in the final phase of the iron selenide produced. mdpi.comcardiff.ac.uk

Mechanistic Insights into Phase Purity Control

Controlling the phase purity between different iron selenides (e.g., FeSe, Fe₇Se₈, Fe₃Se₄, and FeSe₂) is a primary challenge in their chemical synthesis. mdpi.com Achieving phase-pure nanocrystals is essential as their properties are strongly dependent on the stoichiometry and crystal structure. mdpi.com

Research has shown that the coordinating reactivity of the ligands present in the reaction mixture is a key factor in determining the final phase. mdpi.comcardiff.ac.ukbris.ac.uk Specifically, the difference in reactivity between olefins (like 1-octadecene), amines (like oleylamine), and phosphines (like tributylphosphine and trioctylphosphine) influences the cleavage of the selenium-phosphine bond and the subsequent reaction pathways. mdpi.comcardiff.ac.ukbris.ac.uk By modulating these coordinating ligands, it is possible to direct the synthesis towards a specific iron selenide phase. For instance, the synthesis of FeSe can be achieved through a "chemical etching" process where TBP is used to extract selenium from pre-formed FeSe₂ nanoparticles. mdpi.com

Organoselenium Interconversion Reaction Mechanisms

The transformation of molecular organoiron and organoselenium precursors into iron selenide nanocrystals involves complex interconversion reactions. mdpi.comcardiff.ac.uk Understanding these mechanisms is vital for developing universal synthesis protocols for phase-pure materials. mdpi.comcardiff.ac.uk Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to identify intermediate species and by-products during the synthesis. mdpi.comcardiff.ac.ukbris.ac.uk

Table 2: Synthesis of Iron Selenide Nanocrystals and Phase Control

Iron PrecursorSelenium SourceLigands/SolventKey Parameter for Phase ControlResulting PhaseReference
Iron AcetateTributylphosphine (TBP) / Selenium1-Octadecene, OleylamineCoordinating reactivity of TBP vs. OleylamineFeSe or FeSe₂ mdpi.comcardiff.ac.uk
FeSe₂ NanocrystalsTributylphosphine (TBP)-'Chemical etching' / Se extraction by TBPTetragonal FeSe mdpi.com
Bis(tetraisopropyldiselenoimidodiphosphinato)iron(II)Single-source precursorOleylamineGrowth TemperatureRod and plate-like FeSe nanocrystals rsc.org
Ferrous ChlorideSelenium powderOleylamineThermal DecompositionHexagonal and Monoclinic FeSe researchgate.net

Contribution to Controlled Modulation of Reactivity in Nanomaterial Synthesis

This compound is part of a broader class of alkylphosphine-Se precursors, including trioctylphosphine-Se (TOP-Se), which are widely used in nanomaterial synthesis. nih.gov The reactivity of these precursors can be modulated by changing the alkyl chain on the phosphine, which in turn provides a powerful tool for controlling the outcome of nanocrystal synthesis. nih.gov

Studies have systematically investigated how the reactivity of phosphine-chalcogenide precursors influences the composition and morphology of nanocrystals. nih.gov For a given phosphine, the selenide is consistently more reactive than the corresponding sulfide. nih.gov The reactivity among phosphine selenides generally follows the order: trioctylphosphine selenide (TOPE) < this compound (TBPE) < diphenylpropylphosphine selenide (DPPE). nih.gov

This controlled reactivity is crucial for synthesizing complex nanostructures. For example, in the synthesis of CdS-CdSe nanocrystals, the relative reactivity of the sulfur and selenium precursors dictates the final composition and whether the resulting structure is a homogenous alloy or a core/shell architecture. nih.gov The aspect ratio of nanorods can also be controlled, as it is often inversely proportional to the reactivity of the precursor. nih.gov By intentionally matching or mismatching the reactivity of different precursors, researchers can program the synthesis to create finely heterostructured nanomaterials with defined architectures. nih.gov

Applications as a Selenium Source for Si-containing Chalcogen Heterocycles

Beyond its use in nanocrystal synthesis, this compound serves as a chalcogen transfer reagent for creating novel inorganic heterocyclic compounds. rsc.org An important application in this area is the synthesis of silicon-containing chalcogen heterocycles.

In one notable example, this compound was reacted with decamethylsilicocene (Cp₂Si), a silylene. rsc.org This reaction resulted in the formation of a diselenadisiletane, which is a four-membered ring structure containing two silicon atoms and two selenium atoms ([Cp₂Si(µ-Se)]₂). rsc.org This demonstrates the utility of TBPSe as a selenium source for creating cyclic structures with main group elements, opening avenues for new materials with unique bonding and electronic properties.

Iv. Coordination Chemistry and Ligand Properties of Tributylphosphine Selenide

Formation of Metal Complexes with Tributylphosphine (B147548) Selenide (B1212193) as a Ligand

Tributylphosphine selenide coordinates to metal ions through the selenium atom, acting as a neutral donor ligand. The formation of these complexes is often confirmed through various spectroscopic techniques, including multinuclear Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as single-crystal X-ray diffraction.

This compound reacts with mercury(II) halides (HgX₂, where X = Cl, Br, I) to form complexes of the type HgX₂(PBu₃Se)₂. researchgate.netucl.ac.uk These complexes are notably labile in solution at room temperature, with the ligand undergoing rapid exchange on the NMR timescale. wikipedia.orgoaepublish.com This lability means that at ambient temperatures, separate signals for the free ligand and the complex are not observed, but rather a single, time-averaged signal. oaepublish.com

To study the properties of the coordinated species, low-temperature NMR spectroscopy is required. By cooling solutions to approximately -100 °C, the ligand exchange can be slowed sufficiently to observe distinct signals for the complex. researchgate.netwikipedia.orgoaepublish.com Under these "frozen-out" conditions, detailed structural and bonding information can be obtained through the analysis of chemical shifts and nuclear spin-spin coupling constants involving the NMR-active nuclei ³¹P, ⁷⁷Se, and ¹⁹⁹Hg. researchgate.netucl.ac.uk

Upon coordination to mercury, the ³¹P NMR signal shifts downfield, and the one-bond phosphorus-selenium coupling constant (¹J(⁷⁷Se-¹P)) decreases compared to the free ligand. oaepublish.commdpi.com For instance, the ¹J(⁷⁷Se-¹P) for free Bu₃PSe is approximately 693 Hz, and this value is reduced in the complex. oaepublish.com Heteronuclear multiple-resonance experiments at low temperatures have enabled the determination of signs and magnitudes for key coupling constants in HgX₂(PBu₃Se)₂. The two-bond mercury-phosphorus coupling (²J(¹⁹⁹Hg–³¹P)) is observed, with values of 157 Hz for the chloride complex and 141 Hz for the bromide complex. oaepublish.com The one-bond mercury-selenium coupling (¹J(¹⁹⁹Hg–⁷⁷Se)) was found to be negative and relatively small, with a value of -751 Hz for the chloride complex. researchgate.netucl.ac.uk These NMR parameters provide insight into the changes in hybridization at the mercury atom and the electronic nature of the Hg-Se bond upon complexation. researchgate.netucl.ac.uk

ComplexTemperature (°C)NucleiParameterValue (Hz)
HgCl₂(PBu₃Se)₂-100¹⁹⁹Hg, ³¹P²J(¹⁹⁹Hg–³¹P)157
HgBr₂(PBu₃Se)₂-100¹⁹⁹Hg, ³¹P²J(¹⁹⁹Hg–³¹P)141
HgCl₂(PBu₃Se)₂-100¹⁹⁹Hg, ⁷⁷Se¹J(¹⁹⁹Hg–⁷⁷Se)-751

Table 1: Selected low-temperature NMR coupling constants for this compound complexes with Mercury(II) Halides. researchgate.netucl.ac.ukoaepublish.com

This compound forms a stable, crystalline complex with zinc(II) chloride, with the formula [ZnCl₂(n-Bu₃PSe)₂]. nih.gov This adduct can be synthesized by reacting zinc(II) chloride with the this compound ligand in ethanol, from which the product precipitates as a white solid. nih.gov

Characterization of [ZnCl₂(n-Bu₃PSe)₂] provides clear evidence of coordination. nih.gov In the IR spectrum, the P=Se stretching vibration (ν(P=Se)) shifts to a lower frequency compared to the free ligand, indicating a weakening of the P=Se bond upon donation of electron density from the selenium atom to the zinc center. nih.gov The coordination is also confirmed by multinuclear NMR spectroscopy. The ³¹P NMR spectrum shows a downfield shift for the complex compared to the free ligand. nih.gov

Single-crystal X-ray diffraction analysis of [ZnCl₂(n-Bu₃PSe)₂] reveals a distorted tetrahedral geometry around the zinc(II) metal center. nih.govnih.gov The zinc atom is coordinated to two chloride anions and two this compound ligands through their selenium atoms. nih.gov The P=Se bond length in the complex is elongated compared to that in the free ligand, further supporting the weakening of this bond upon coordination. nih.gov The Zn-Se bond distances are approximately 2.509 Å and 2.515 Å. nih.gov

CompoundParameterValue
[ZnCl₂(n-Bu₃PSe)₂] Geometry Distorted Tetrahedral
Bond Length (Zn-Se) 2.509(13) Å, 2.515(12) Å
Bond Length (P=Se) 2.178(2) Å
Bond Length (Zn-Cl) 2.227(3) Å, 2.261(2) Å
Free n-Bu₃PSe Ligand IR ν(P=Se) ~511 cm⁻¹
[ZnCl₂(n-Bu₃PSe)₂] Complex IR ν(P=Se) 482 cm⁻¹

Table 2: Selected structural and spectroscopic data for the [ZnCl₂(n-Bu₃PSe)₂] complex. nih.gov

The coordination chemistry of phosphine (B1218219) selenides extends to a variety of other transition metals, including nickel, palladium, platinum, and molybdenum. researchgate.netacs.org These ligands are valuable in the synthesis of metal chalcogenide materials and molecular clusters. researchgate.net

While specific studies detailing the coordination of this compound to pre-formed nickel clusters are not abundant in the surveyed literature, the formation of nickel-phosphine selenide complexes and related nickel-selenium clusters is well-established. Nickel(II) chloride is known to react with tertiary phosphine selenide ligands. researchgate.net A notable example in the broader context of nickel-selenium clusters is the synthesis of a large, complex cluster with a related phosphine ligand, triethylphosphine (B1216732). The cluster, with the formula Ni₂₃Se₁₂(PEt₃)₁₃, demonstrates the capacity of phosphine selenide systems to stabilize intricate, high-nuclearity metal cluster frameworks. The phosphine ligands in such structures play a crucial role in capping the cluster surface, controlling its growth, and ensuring its solubility and stability. The general reactivity pattern suggests that this compound would similarly coordinate to nickel centers, serving as a source of selenium or as a stabilizing ligand for nickel-containing nanoparticles and clusters.

Ligand Exchange Dynamics and Redistribution Reactions

A key feature of the coordination chemistry of this compound, particularly with labile metal centers like mercury(II), is the dynamic behavior of the ligands in solution. This includes the exchange of ligands with the bulk solvent or other free ligands and the redistribution of ligands to form mixed-ligand species.

The ligands in mercury(II) halide complexes of this compound are labile and undergo exchange rapidly at room temperature on the NMR timescale. wikipedia.orgoaepublish.com This indicates a low kinetic barrier for the ligand dissociation/association process. The exchange process can be slowed by decreasing the temperature, and at around -100 °C, the exchange becomes slow enough to allow for the observation of distinct NMR signals for the complexed and free ligand. wikipedia.orgmdpi.com

This temperature dependence demonstrates that the ligand exchange is a thermally activated process. While specific thermodynamic parameters for the Bu₃PSe-HgX₂ system are not detailed in the surveyed literature, studies on analogous phosphine telluride complexes with mercury(II) chloride have estimated the metal-ligand exchange barriers to be in the range of 8-11 kcal/mol. mdpi.com This provides a reasonable approximation for the energy scale of the exchange processes in the corresponding selenide complexes, highlighting a relatively weak metal-ligand interaction that facilitates dynamic behavior. mdpi.com

The lability of the this compound ligand in mercury(II) complexes also facilitates redistribution reactions when other ligands are present. wikipedia.org Studies have shown that when HgX₂(PBu₃Se)₂ is mixed with a different complex, such as one containing tributylphosphine, ligand exchange occurs to form mixed-ligand complexes. wikipedia.org

These redistribution reactions result in an equilibrium mixture of species in solution. For example, mixing a solution of a bis(phosphine)mercury(II) complex with a bis(phosphine selenide)mercury(II) complex would lead to the formation of the mixed-ligand species [Hg(phosphine)(phosphine selenide)]²⁺. This has been observed through NMR studies, where new signals corresponding to the mixed species appear in the spectrum. wikipedia.org The existence of these redistribution reactions underscores the dynamic nature of the coordination sphere around the mercury(II) center and the ability of this compound to participate in complex equilibria involving multiple ligand types. wikipedia.org

Analysis of Bonding Interactions and Electronic Structure in Coordination Complexes

The coordination of this compound to a metal center induces significant changes in the electronic structure of the ligand, which can be probed by various spectroscopic and computational methods. The formation of the metal-selenium bond involves a combination of donor-acceptor interactions that define the stability and geometry of the resulting complex.

The bonding in phosphine selenide complexes is best understood by considering both the internal P=Se bond and the newly formed Se-Metal bond. Phosphine ligands are recognized as L-type ligands that function as σ-donors through the phosphorus lone pair. wikipedia.org Concurrently, they exhibit π-acceptor characteristics. wikipedia.org This π-acidity does not involve phosphorus d-orbitals, as once thought, but arises from the overlap of filled metal orbitals with the P-C σ* anti-bonding orbitals. wikipedia.orgibm.comresearchgate.net

The strength of these interactions can be indirectly measured using NMR spectroscopy. Specifically, the one-bond P-Se coupling constant (¹JPSe) is sensitive to the s-character of the P-Se bond. nih.gov Changes in this coupling constant upon complexation provide insight into the electronic redistribution within the P=Se moiety. nih.govacs.org For instance, in zinc(II) complexes, the formation of the Se-Zn bond leads to a decrease in the ¹JPSe value compared to the free ligand, indicating a reduction in the s-character and a weakening of the P=Se bond. researchgate.net

The interaction between the selenium atom of this compound and a metal center is primarily a Lewis acid-base interaction, where the soft selenium atom acts as a donor to the metal ion. researchgate.net The nature and strength of this Se-Metal bond can be systematically studied by comparing complexes with different chalcogens (O, S, Se, Te). researchgate.net Studies on zinc(II) complexes of the type [ZnCl₂(n-Bu₃PE)₂] (where E = O, S, Se) reveal that the magnitude of the metal-ligand interaction decreases down the series from oxygen to tellurium, with the order Bu₃PO ≫ Bu₃PS ≥ Bu₃PSe > Bu₃PTe. researchgate.net

This trend is supported by several experimental and theoretical findings:

Bond Elongation: Upon coordination to a metal like zinc(II), the P=Se bond length increases compared to the free ligand. researchgate.net For example, in [ZnCl₂(n-Bu₃PSe)₂], the P=Se bond length is 2.178(2) Å, which is elongated from the free ligand value. researchgate.net This elongation signifies a weakening of the P=Se bond as electron density is donated to the metal.

Spectroscopic Shifts: Infrared (IR) spectroscopy shows a decrease in the P=Se stretching frequency (ν(P=Se)) upon complexation, further confirming the weakening of the bond. researchgate.net Multinuclear NMR data also supports this, with changes in the ³¹P and ⁷⁷Se chemical shifts indicating a significant electronic perturbation upon coordination. researchgate.net

DFT Studies: Density Functional Theory (DFT) calculations complement the experimental data, helping to investigate the geometry and the nature of the chalcogenide-metal interaction. researchgate.nettandfonline.com These studies confirm that the geometry around the zinc center is distorted tetrahedral and that the interaction is weaker for selenium compared to oxygen, reflecting the principles of Hard and Soft Acid and Base (HSAB) theory where the borderline zinc(II) acid interacts more strongly with the harder oxygen donor. researchgate.net

The lability of the phosphorus-chalcogen bond is a key feature, making phosphine selenides effective chalcogen transfer reagents. rsc.org

The coordination of this compound ligands significantly influences the geometry of the resulting metal complex. The steric bulk of the three butyl groups on the phosphorus atom, combined with the electronic nature of the Se-Metal bond, dictates the final structure.

In the case of four-coordinate complexes like [ZnCl₂(n-Bu₃PSe)₂], two this compound ligands and two chloride ions coordinate to the zinc(II) center. researchgate.net The resulting geometry is a distorted tetrahedron. researchgate.nettandfonline.com The distortion from ideal tetrahedral geometry is evident in the bond angles around the metal center. For instance, the Se-Zn-Se and Cl-Zn-Cl angles deviate from the ideal 109.5°.

Detailed structural data from X-ray crystallography for the [ZnCl₂(n-Bu₃PSe)₂] complex provides specific insights into the coordination environment. researchgate.net

Table 1: Selected Bond Lengths and Angles for [ZnCl₂(n-Bu₃PSe)₂]

ParameterValueReference
Zn-Se Bond Length (Å)2.509(13), 2.515(12) researchgate.net
P=Se Bond Length (Å)2.178(2) researchgate.net
Zn-Cl Bond Length (Å)2.227(3), 2.235(2) researchgate.net
Se-Zn-Se Bond Angle (°)101.98(4) researchgate.net
Cl-Zn-Cl Bond Angle (°)110.16(8) researchgate.net
Se-Zn-Cl Bond Angles (°)107.67(5) - 116.10(6) researchgate.net

The coordination can also be influenced by the metal and other ligands present. For example, in mercury(II) complexes, this compound can form different structures depending on the stoichiometry and crystallization conditions. acs.orgnih.gov

This compound in Supramolecular Chemistry

Beyond its role in traditional coordination chemistry, this compound is a significant building block in supramolecular chemistry. Its ability to participate in non-covalent interactions, specifically chalcogen and halogen bonds, allows for the construction of complex, ordered architectures. acs.org

A chalcogen bond is a non-covalent interaction where an electrophilic region on a covalently bonded chalcogen atom (the donor) interacts with a nucleophilic region (the acceptor). diva-portal.org The selenium atom in this compound possesses an anisotropic charge distribution. spbu.ru While the lone pairs create a region of negative electrostatic potential, there is a region of less negative or even positive potential, known as a σ-hole, on the selenium atom along the extension of the P-Se bond axis. spbu.ru

This σ-hole allows the selenium atom to act as a chalcogen bond donor, interacting with Lewis bases such as anions or other nucleophilic atoms. diva-portal.orgspbu.ru The strength and directionality of chalcogen bonding make it a valuable tool in crystal engineering. diva-portal.org Studies have shown that for heavier chalcogens like selenium, chalcogen bonding plays an increasingly important role in coordinating anions compared to hydrogen bonding. diva-portal.org Phosphine selenides are considered promising probes for studying these non-covalent interactions due to the sensitivity of their NMR parameters (δP, δSe, and ¹JPSe) to the electronic environment of the P=Se group. spbu.ru

In addition to acting as a chalcogen bond donor, the selenium atom in this compound can also function as a halogen bond acceptor. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophile (the halogen bond acceptor). acs.org

The region of negative electrostatic potential associated with the selenium lone pairs can interact favorably with the electrophilic σ-hole on a halogen atom, such as iodine in diiodotetrafluorobenzene. spbu.ruacs.orgoup.com This C–I···Se interaction is a classic example of a halogen bond. oup.com The ability of phosphine selenides to act as halogen bond acceptors has been confirmed through X-ray diffraction studies of co-crystals and through spectroscopic and computational methods. spbu.ruoup.com

Recent research has proposed using phosphine selenides, including this compound, as versatile NMR probes to study and quantify both hydrogen and halogen bonds in solution. rsc.org The formation of a halogen bond with the selenium atom causes measurable changes in the ³¹P and ⁷⁷Se NMR chemical shifts and the ¹JPSe coupling constant, providing a means to analyze these interactions quantitatively. rsc.org

Participation in Hydrogen Bonding (Se···H-O interactions)

This compound, through its selenium atom, can act as a hydrogen bond acceptor, participating in non-covalent interactions with hydrogen-bond donors such as water (H₂O). This interaction, denoted as Se···H-O, is a type of chalcogen bond, a subset of non-covalent interactions where a Group 16 element acts as the electrophilic or nucleophilic center. In the case of Se···H-O hydrogen bonds, the selenium atom of the P=Se group functions as a proton acceptor. spbu.ru

The ability of phosphine selenides to engage in hydrogen bonding is rooted in the electronic structure of the selenium atom. The charge distribution around the P=Se bond is anisotropic, creating a region of negative electrostatic potential (ESP) on the selenium atom that can attract a proton. spbu.ru This nucleophilic region makes phosphine selenides effective participants in hydrogen bonding.

Research has demonstrated the utility of phosphine selenides as versatile probes for investigating hydrogen bonds in solution. rsc.org Studies on triethylphosphine selenide (Et₃PSe), a close structural analog of this compound, have confirmed the formation of Se···H-O type hydrogen bonds. rsc.org These interactions can be detected and characterized using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by monitoring the chemical shifts of the interacting nuclei (¹H, ³¹P, and ⁷⁷Se). rsc.org

The formation of a hydrogen bond with the selenium atom of a phosphine selenide leads to discernible changes in its NMR spectral parameters. spbu.rursc.org For instance, the formation of a Se···H-O bond can influence the chemical shifts of both the phosphorus (³¹P) and selenium (⁷⁷Se) nuclei, as well as the one-bond spin-spin coupling constant (¹JPSe). spbu.ru These spectral changes provide experimental evidence for the presence and strength of the hydrogen bonding interaction.

Furthermore, hydrogen bonding to the selenium atom plays a crucial role in facilitating certain chemical reactions. In the context of chalcogen exchange reactions between phosphine selenides and arsine oxides, the formation of a hydrogen bond to the P=Se group is a key step. uni-regensburg.denih.gov This interaction helps to reduce the electrostatic repulsion between the reacting species, thereby lowering the energy barrier for the formation of the cyclic transition state required for the transfer of the selenium atom. uni-regensburg.denih.gov

While direct crystallographic data for a this compound-water complex might be scarce in publicly accessible literature, the collective evidence from NMR spectroscopy and reactivity studies on analogous phosphine selenides provides a strong basis for its participation in Se···H-O hydrogen bonding. Quantum chemical calculations further support the favorability of these interactions. rsc.orguni-regensburg.de

Table 4.4.3.1: Spectroscopic and Reactivity Evidence for Se···H-O Interactions in Phosphine Selenides

Type of Evidence Methodology Key Findings for Phosphine Selenides References
NMR Spectroscopy ¹H, ³¹P, ⁷⁷Se NMRChanges in chemical shifts (δ) and coupling constants (J) upon interaction with H-bond donors confirm the formation of Se···H-O bonds. spbu.rursc.org
Reactivity Studies Mechanistic analysis of chalcogen exchange reactionsHydrogen bonding to the Se atom of the P=Se group is crucial for activating the selenium transfer to arsine oxides. uni-regensburg.denih.gov
Quantum Chemical Calculations Density Functional Theory (DFT)Calculations of electrostatic potential (ESP) show a nucleophilic region on the selenium atom, supporting its role as a hydrogen bond acceptor. spbu.ruuni-regensburg.de

V. Reactivity and Mechanistic Organic Transformations Involving Tributylphosphine Selenide

Elimination Reactions

One of the most significant applications of organoselenium chemistry, often involving tributylphosphine (B147548), is in the synthesis of alkenes via elimination reactions. The selenoxide elimination provides a mild and efficient method for introducing unsaturation into organic molecules.

The initial step involves the reaction of the primary alcohol with an electron-deficient selenium source, such as o-nitrophenylselenocyanate, in the presence of tributylphosphine. wikipedia.orgchemeurope.comdbpedia.org This forms an alkyl aryl selenide (B1212193) through a nucleophilic substitution pathway. wikipedia.orgwenxuecity.com The reaction is initiated by the attack of tributylphosphine on the selenium atom of the selenocyanate, which generates a selanylphosphonium species. au.dk The alcohol then attacks the phosphorus atom, leading to an oxaphosphonium ion and a selenolate anion, which then combine to form the key alkyl aryl selenide and tributylphosphine oxide. au.dk

In the subsequent step, the formed selenide is oxidized using an oxidant like hydrogen peroxide. wikipedia.orgchemeurope.comdbpedia.org This oxidation converts the selenide into a selenoxide. This selenoxide is the active intermediate that undergoes the final elimination step to yield the desired terminal alkene. wikipedia.org This reaction has proven valuable in complex total synthesis projects, such as in the Danishefsky synthesis of Taxol. wikipedia.orgdbpedia.org

StepReactantsKey IntermediateProductCitation
1. Selenide FormationPrimary Alcohol, o-Nitrophenylselenocyanate, TributylphosphineAlkyl aryl selenide- wikipedia.orgchemeurope.comdbpedia.org
2. OxidationAlkyl aryl selenide, Hydrogen PeroxideSelenoxide- wikipedia.orgchemeurope.comdbpedia.org
3. EliminationSelenoxideCyclic Transition StateTerminal Alkene wikipedia.orgwikipedia.org

The mechanism of the final step in the Grieco elimination is a pericyclic, thermal syn-elimination, designated as an Ei (Elimination internal) mechanism. wikipedia.orgwikipedia.org The selenoxide intermediate decomposes through a five-membered cyclic transition state, where a β-hydrogen is abstracted by the selenoxide oxygen atom. wikipedia.org This concerted process results in the formation of the alkene and the expulsion of a selenol (R-SeOH). wikipedia.orgdbpedia.org This mechanism is analogous to the well-known Cope elimination of amine oxides. wikipedia.orgwenxuecity.com

Selenoxides are generally preferred over their sulfoxide (B87167) analogues for this type of transformation because they exhibit increased reactivity towards β-elimination. wikipedia.org This heightened reactivity often allows the elimination to proceed at room temperature or under milder conditions. wikipedia.org The regioselectivity of the elimination is controlled by the requirement for a syn-coplanar arrangement of the hydrogen and the selenium atom in the transition state, which selectively produces trans-olefins in acyclic systems and endocyclic double bonds in cyclic systems where a syn hydrogen is available. wpmucdn.com

Generation of Reactive Organoselenium Species

Tributylphosphine is instrumental in generating highly reactive selenium nucleophiles from stable diselenide precursors.

A convenient and efficient method for generating the phenyl selenide ion (phenylselenolate) involves the treatment of diphenyl diselenide with tributylphosphine in an alkaline aqueous medium, such as aqueous sodium hydroxide (B78521) (NaOH). nii.ac.jprsc.orgrsc.org The tributylphosphine attacks the selenium-selenium bond of diphenyl diselenide. nii.ac.jp This cleavage is believed to initially form a selenophosphonium ion and a phenyl selenide ion. nii.ac.jp In the presence of a base like NaOH, the selenophosphonium intermediate is further converted, generating another equivalent of the phenyl selenide ion along with tributylphosphine oxide. nii.ac.jp

The phenyl selenide ion, generated as described above, is a soft nucleophile that readily participates in substitution and addition reactions. nii.ac.jpresearchgate.net It has been effectively used for the selenenylation of various electrophiles, including the synthesis of selenonaphthoquinones and selenoquinolinequinones. nii.ac.jprsc.orgresearchgate.net

In these reactions, 2-halogenated-1,4-naphthoquinones or halogenated quinolinequinones are treated with the in situ-generated phenyl selenide ion. nii.ac.jp The selenolate displaces the halide to form the corresponding 2-(phenylseleno)-1,4-naphthoquinones and 2-(phenylseleno)quinolinequinones in good yields. nii.ac.jprsc.org Research has shown that this method is highly efficient for converting a range of halogenated quinones into their seleno-derivatives. nii.ac.jprsc.org For instance, the reaction with 2,3-dichloro-1,4-naphthoquinone leads to the formation of 2,3-bis(phenylseleno)-1,4-naphthoquinone. nii.ac.jprsc.org

SubstrateReagentsProduct(s)YieldCitation
2-Bromo-1,4-naphthoquinone(PhSe)₂, Bu₃P, aq. NaOH, THF2-(Phenylseleno)naphthoquinone85% nii.ac.jp
2-Chloro-1,4-naphthoquinone(PhSe)₂, Bu₃P, aq. NaOH, THF2-(Phenylseleno)naphthoquinone87% nii.ac.jp
2,3-Dichloro-1,4-naphthoquinone(PhSe)₂, Bu₃P, aq. NaOH, THF2,3-Bis(phenylseleno)-1,4-naphthoquinone91% nii.ac.jp
7-Chloro-quinoline-5,8-dione(PhSe)₂, Bu₃P, aq. NaOH, THF7-(Phenylseleno)quinoline-5,8-dione81% nii.ac.jp

Chalcogen Transfer Reactions

Tributylphosphine selenide is recognized as an effective chalcogen transfer agent. rsc.org The phosphorus-selenium bond is relatively labile, allowing the selenium atom to be transferred to other substrates. rsc.org This reactivity makes it a more convenient and often more reactive source of selenium than the elemental form. rsc.org

These reactions typically involve the attack of a nucleophilic species on the selenium atom of this compound. For example, phosphine (B1218219) selenides can transfer their selenium atom to phosphite (B83602) esters to form phosphoroselenoates. diva-portal.org Computational studies suggest that the transfer of a chalcogen from a P(V) species (like a phosphine selenide) to a P(III) species proceeds via an X-philic attack, where the P(III) nucleophile directly attacks the chalcogen atom. diva-portal.org

More recently, hydrogen-bond-assisted chalcogen transfer has been demonstrated between phosphine selenides and arsine oxides to synthesize arsine selenides. uni-regensburg.deresearchgate.net The reaction is thought to proceed through a four-membered cyclic transition state. uni-regensburg.deresearchgate.net The presence of a Brønsted acid catalyst facilitates the reaction by forming a hydrogen bond with the arsine oxide, which reduces the electrostatic repulsion between the P=Se and As=O groups, thereby lowering the energy barrier for the formation of the cyclic intermediate. uni-regensburg.deresearchgate.net The efficiency of this transfer can be hindered by bulky substituents on either the phosphine or the arsine. uni-regensburg.de

Transfer from P(V) to P(III) Compounds

The transfer of a selenium atom from a pentavalent phosphorus (P(V)) compound, such as this compound, to a trivalent phosphorus (P(III)) compound is a well-established equilibrium process in organophosphorus chemistry. diva-portal.org This reaction involves the formal oxidation of the P(III) species and reduction of the P(V) species. The general transformation can be depicted as follows:

R'₃P=Se + R₃P ⇌ R'₃P + R₃P=Se

In this equilibrium, this compound (Bu₃PSe) can act as a selenium donor to other phosphines. The position of the equilibrium is primarily governed by the electronic and steric properties of the substituents (R and R') on the phosphorus atoms. Generally, phosphines with more electron-donating alkyl groups form more stable phosphine selenides.

This selenium transfer reaction is a key step in various catalytic cycles and synthetic procedures where this compound is used as a selenium-transfer agent. researchgate.net For instance, it is employed for the conversion of H-phosphonate diesters and phosphite triesters into their corresponding phosphoroselenoate derivatives. researchgate.net The reaction proceeds through a selenium transfer from the this compound to the P(III) center of the substrate. diva-portal.org

Computational Studies of Chalcogen Transfer Mechanisms

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the mechanistic pathways of chalcogen transfer reactions between P(V) and P(III) compounds. diva-portal.orgresearchgate.netresearchgate.net These studies have explored the potential energy surfaces of the reactions and identified the key transition states and intermediates.

For the transfer of selenium from a phosphine selenide to a phosphine, two principal mechanisms have been investigated:

Associative Mechanism: This pathway involves the nucleophilic attack of the P(III) compound on the selenium atom of the P(V) species. This leads to the formation of a transient intermediate or transition state with a three-center, four-electron bond (P-Se-P). Subsequent cleavage of the original P-Se bond results in the transfer of the selenium atom. Computational studies suggest that the transfer of sulfur and selenium most likely proceeds via this type of X-philic attack. diva-portal.orgresearchgate.net

Dissociative Mechanism: This mechanism would involve the initial dissociation of the P(V)=Se bond to generate a transient, electrophilic selenium species, which is then trapped by the P(III) nucleophile. However, this pathway is generally considered to be less favorable energetically compared to the associative mechanism.

Recent computational work has also explored the role of hydrogen bonding in facilitating chalcogen exchange, for example, between arsine oxides and phosphine selenides. acs.org These studies highlight how non-covalent interactions can lower the activation barriers for chalcogen transfer. acs.org

Catalytic Applications and Precursor Roles in Catalysis

This compound and related phosphine selenides have found applications as catalysts, catalyst precursors, and modifiers in a range of organic reactions.

Phosphine Selenide Catalysts in Enantioselective Electrophilic Aromatic Halogenation

Chiral phosphine selenides have emerged as a promising class of organocatalysts for enantioselective electrophilic aromatic halogenation reactions. chinesechemsoc.orgsysu.edu.cn These reactions are valuable for the synthesis of P-chirogenic compounds, which are important ligands in asymmetric catalysis. chinesechemsoc.orgbohrium.com

In a typical reaction, a chiral bifunctional selenide catalyst is used to mediate the reaction between a prochiral substrate, such as a bis(2-hydroxyaryl) aryl phosphine oxide, and a halogen source. chinesechemsoc.org The catalyst activates the halogenating agent and controls the stereochemical outcome of the reaction, leading to the formation of the P-chirogenic product with high enantioselectivity. chinesechemsoc.orgsysu.edu.cn While the focus has been on specifically designed chiral phosphine selenides, these studies highlight the potential of the phosphine selenide moiety in asymmetric catalysis. mdpi.com

Role in Oxidative Transformations of Alkenes

This compound can participate in the oxidative transformations of alkenes, often in conjunction with other reagents. A key reaction in this context is the Grieco elimination, which involves the conversion of a primary alcohol to a terminal alkene. wikipedia.org In this reaction, the alcohol is first converted to a selenide by reaction with o-nitrophenylselenocyanate and tributylphosphine. wikipedia.org The resulting selenide is then oxidized to a selenoxide, which undergoes a syn-elimination to furnish the alkene. wikipedia.orgchemeurope.com

Furthermore, phosphine selenides can be involved in catalytic cycles for the oxidation of various organic substrates. The selenide can be oxidized to a more reactive selenoxide, which then acts as the oxidant. researchgate.net The resulting selenol is then reduced back to the selenide by a phosphine, regenerating the active species.

As Catalyst Modifier in Specific Organic Reactions (e.g., Hydroformylation, general phosphine-catalyzed reactions)

This compound can act as a catalyst modifier or a ligand precursor in various transition-metal-catalyzed reactions, including hydroformylation. wikipedia.org In hydroformylation, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, phosphine ligands are crucial for controlling the activity and selectivity of the metal catalyst. wikipedia.org

In a broader context, tributylphosphine itself is a versatile catalyst for a variety of organic transformations, including cycloadditions and domino reactions. chemicalbook.comacs.org The use of its more stable selenide derivative as a precursor offers a practical approach to handling this reactive phosphine.

Vi. Advanced Spectroscopic Characterization and Computational Studies of Tributylphosphine Selenide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and versatile tool for the structural characterization of phosphine (B1218219) selenides in both solution and solid states. spbu.ru The presence of multiple NMR-active nuclei with favorable properties, such as ³¹P (spin ½, 100% natural abundance) and ⁷⁷Se (spin ½, 7.63% natural abundance), allows for detailed investigation into the electronic environment of the crucial P=Se bond. spbu.ruoxinst.comnih.gov

Multinuclear NMR studies provide a wealth of information about the structure and bonding in tributylphosphine (B147548) selenide (B1212193) and its complexes. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the electronic and steric environment of the nuclei. spbu.ru

For tributylphosphine selenide (n-Bu₃PSe), typical ¹³C NMR data in CDCl₃ reveals distinct signals for the butyl chains, with coupling to the phosphorus nucleus. rsc.org The carbon directly attached to phosphorus (C1) shows a significant one-bond coupling constant (¹JCP), while carbons further down the chain exhibit smaller two- and three-bond couplings (²JCP and ³JCP). rsc.org

The ³¹P and ⁷⁷Se NMR spectra are particularly diagnostic. The ³¹P chemical shift (δP) and the ⁷⁷Se chemical shift (δSe) vary significantly depending on the substituents attached to the phosphorus atom. spbu.ru A key parameter is the one-bond phosphorus-selenium coupling constant (¹JPSe), which is a direct measure of the s-character of the P-Se bond and is sensitive to the electronic structure of the P=Se group. spbu.ru

When this compound acts as a ligand in metal complexes, such as with mercury(II) halides, ¹⁹⁹Hg NMR can be employed. publish.csiro.aursc.org Studies on complexes like HgX₂(n-Bu₃PSe)₂ (where X = Cl, Br, I) reveal coupling between mercury and both phosphorus and selenium. rsc.org At low temperatures, it is possible to determine the magnitudes and signs of these coupling constants, including ¹J(¹⁹⁹Hg–⁷⁷Se) and ²J(¹⁹⁹Hg–³¹P), which provide valuable information about the coordination geometry and the nature of the metal-ligand bond. rsc.org

NMR Spectroscopic Data for this compound and a Representative Mercury(II) Complex.
CompoundNucleusParameterValueSolvent/ConditionsSource
This compound (n-Bu₃PSe)¹³Cδ(C1)30.4 ppmCDCl₃ rsc.org
¹J(C,P)43.9 Hz
δ(C2)25.2 ppm
²J(C,P)3.8 Hz
³¹PδP48.1 ppmCDCl₃ spbu.ru
⁷⁷SeδSe-311.2 ppm
¹J(P,Se)-704.1 HzCDCl₃ spbu.ru
HgCl₂(n-Bu₃PSe)₂³¹P²J(¹⁹⁹Hg,³¹P)1445 Hz-100 °C rsc.org
⁷⁷Se¹J(¹⁹⁹Hg,⁷⁷Se)-751 Hz
¹J(⁷⁷Se,³¹P)-438 Hz

Dynamic NMR spectroscopy is a crucial technique for investigating the kinetics of chemical processes, such as ligand exchange in coordination complexes. publish.csiro.au In mercury(II) halide complexes involving this compound, the ligand is observed to be labile, undergoing rapid exchange on the NMR timescale at room temperature. publish.csiro.au This rapid exchange results in the observation of averaged NMR signals.

To study the exchange dynamics, variable-temperature NMR experiments are performed. By lowering the temperature, the rate of ligand exchange can be slowed significantly. For instance, in mercury(II) halide complexes with this compound, the exchange process can be slowed sufficiently at temperatures around -100°C to observe distinct signals for the complexed ligand and any free ligand in solution, as well as the fine structure arising from spin-spin coupling to the ¹⁹⁹Hg nucleus. publish.csiro.aursc.org This allows for the characterization of the individual coordinated species and the determination of the kinetic parameters of the exchange process.

The NMR parameters of phosphine selenides, including the chemical shifts of phosphorus (δP) and selenium (δSe), as well as the one-bond coupling constant (¹JPSe), are exquisitely sensitive to the electronic structure of the P=Se bond. spbu.ru Variations in the alkyl or aryl substituents (R) on the phosphorus atom lead to predictable changes in these parameters. spbu.ru For example, the magnitude of the ¹JPSe coupling constant generally increases in the series Me < Et < t-Bu < Ph for R₃PSe compounds. spbu.ru

These correlations arise because the NMR parameters are influenced by the same electronic effects, such as π-backdonation and hyperconjugation, that define the character of the P=Se bond. spbu.ru The sensitivity of δP, δSe, and ¹JPSe to subtle electronic perturbations makes them powerful tools for probing the electronic environment of the phosphorus and selenium atoms. spbu.rursc.org By analyzing these parameters, one can gain insight into the nature of the substituents and how they modulate the electronic properties of the molecule. spbu.ru

The high sensitivity of phosphine selenide NMR parameters to their local electronic environment makes them excellent probes for detecting and quantifying weak non-covalent interactions, such as hydrogen and halogen bonds. spbu.rursc.orgbohrium.com The selenium atom in this compound possesses lone pairs of electrons and can act as a proton acceptor in hydrogen bonding or as a halogen bond acceptor. spbu.ruresearchgate.net

When a phosphine selenide participates in a non-covalent interaction, the electron density around the selenium and phosphorus atoms is perturbed. This perturbation leads to measurable changes in the ³¹P and ⁷⁷Se chemical shifts and, most notably, in the ¹JPSe coupling constant. spbu.ru Because these parameters respond sensitively to the formation of such weak bonds, phosphine selenides like the triethyl and tributyl derivatives can be used as versatile NMR probes to analyze and compare different types of non-covalent interactions in solution. rsc.orgbohrium.com

Computational Chemistry Methodologies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful theoretical framework that complements experimental NMR studies. These methodologies allow for the detailed investigation of molecular geometries, electronic structures, and the prediction of spectroscopic properties, offering insights that can be difficult to obtain through experiments alone. researchgate.netrsc.org

Density Functional Theory (DFT) is a widely used computational method for the geometry optimization and electronic structure analysis of molecules like this compound and its derivatives. spbu.ruresearchgate.net Functionals such as B3LYP are commonly employed to calculate the lowest energy conformations of these molecules, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netut.ac.ir The results of these calculations generally show good agreement with experimental data obtained from methods like X-ray crystallography. researchgate.net

DFT calculations are crucial for understanding the nature of bonding. For this compound, DFT can be used to analyze the P=Se bond, which is slightly elongated upon coordination to a metal center. researchgate.net Furthermore, electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate hyperconjugative interactions and other stereo-electronic effects that influence the molecule's stability and reactivity. spbu.ruut.ac.irut.ac.ir These theoretical studies support and complement experimental findings, providing a deeper understanding of the relationship between structure and properties. researchgate.net

Quantum Chemical Calculations for Prediction and Interpretation of NMR Parameters

Quantum chemical calculations have become an indispensable tool for the detailed interpretation of experimental Nuclear Magnetic Resonance (NMR) spectra of organophosphorus compounds, including this compound and its derivatives. rsc.org These computational methods allow for the precise prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J), providing deep insights into the electronic structure and bonding characteristics of these molecules. spbu.rumdpi.com

Studies combining experimental NMR spectroscopy with quantum chemical methods have been conducted on a series of phosphine selenides, R₃P=Se, where R includes methyl, ethyl, n-butyl, t-butyl, and phenyl groups. spbu.ru These investigations reveal that the NMR parameters, particularly the phosphorus-31 chemical shift (δ³¹P), the selenium-77 (B1247304) chemical shift (δ⁷⁷Se), and the one-bond P-Se coupling constant (¹J(P,Se)), are highly sensitive to the electronic environment surrounding the phosphorus and selenium atoms. spbu.ru This sensitivity allows phosphine selenides like this compound to serve as effective spectral probes for investigating non-covalent interactions. spbu.rubohrium.com

The theoretical calculations have confirmed experimental observations that variations in the alkyl or aryl substituents (R) significantly influence the NMR spectral parameters. spbu.ru These effects are primarily attributed to electronic phenomena such as π-backdonation and hyperconjugation. spbu.ru For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. rsc.org Various levels of theory, such as Density Functional Theory (DFT) with functionals like PBE1PBE and different basis sets (e.g., 6-31G(d), 6-311G(2d,2p)), have been tested to find a balance between computational cost and accuracy for predicting ³¹P chemical shifts. rsc.orgrsc.org It has been shown that even moderate levels of theory can provide accurate predictions, making these calculations applicable to medium and large-sized organophosphorus compounds of practical interest. rsc.org

The following table summarizes experimental NMR data for this compound, which serves as a benchmark for computational predictions.

ParameterValueNucleusSolvent
Chemical Shift (δ) 35.1 ppm³¹PCDCl₃
Chemical Shift (δ) -302.5 ppm⁷⁷SeCDCl₃
Coupling Constant (¹J(P,Se)) 705.0 Hz³¹P, ⁷⁷SeCDCl₃
Data compiled from various spectroscopic studies.

Quantum chemical calculations help to rationalize these values. For example, the magnitude of the ¹J(P,Se) coupling constant is directly related to the nature of the P=Se bond. Computational models can correlate changes in this coupling constant to the strength and character of interactions, such as hydrogen or halogen bonds, where the selenium atom acts as an acceptor. bohrium.com By modeling these complexes, researchers can predict the changes in NMR parameters upon formation of non-covalent bonds, aiding in their detection and characterization in solution. bohrium.com

Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound, particularly in the synthesis of semiconductor nanocrystals (quantum dots). While tertiary phosphine selenides like this compound (TBPSe) or its common analogue trioctylphosphine (B1581425) selenide (TOPSe) have been widely used as selenium precursors, mechanistic studies have revealed surprising complexities. nih.gov

Initial assumptions suggested a direct reaction between the tertiary phosphine selenide and a metal precursor. However, combined experimental and theoretical investigations have challenged this view. It was discovered that highly purified tertiary phosphine selenides are often unreactive towards metal carboxylate precursors under typical synthesis conditions. nih.gov Instead, research suggests that trace impurities of secondary phosphines (R₂PH) are responsible for the nucleation of quantum dots. nih.gov

Quantum chemical modeling has been employed to investigate the reaction pathways and energy profiles for these processes. acs.org Density Functional Theory (DFT) calculations are used to map out the potential energy surface of the reaction, identifying key intermediates and transition states. For example, in the synthesis of II-VI and IV-VI quantum dots, proposed reaction pathways involve the reaction of secondary phosphine selenides (e.g., diphenylphosphine (B32561) selenide) with metal carboxylates. nih.gov Computational models can calculate the activation free energies for different potential steps, such as ligand exchange, precursor decomposition, and monomer formation. acs.org

A proposed general mechanism, supported by computational modeling, might involve the following steps:

Deprotonation/Activation: A secondary phosphine impurity reacts with the metal precursor.

Monomer Formation: This leads to the formation of a reactive metal-selenide monomer.

Nucleation: The monomers aggregate to form nanocrystal nuclei.

DFT calculations can model the geometries of the transition states for these steps and determine their corresponding energy barriers. acs.org This information is critical for understanding why certain pathways are favored over others and explains the observed kinetics of nanocrystal formation. For instance, calculations can show that the energy barrier for a reaction involving a secondary phosphine selenide is significantly lower than for the direct reaction with a tertiary phosphine selenide, thus explaining the latter's inertness. nih.gov These models provide a rational basis for synthetic design, suggesting that the controlled addition of secondary phosphines, rather than relying on impurities, could lead to more reproducible and higher-yield syntheses. nih.gov

Complementary Spectroscopic Techniques for Characterization of Products

Infrared (IR) spectroscopy is a powerful technique for characterizing the products of reactions involving this compound, especially in the formation of metal complexes. The vibrational spectrum provides direct information about the bonding within a molecule, allowing for the identification of functional groups and the elucidation of coordination modes.

A key diagnostic feature in the IR spectrum of this compound and its complexes is the P=Se stretching vibration (ν(P=Se)). The position of this band is sensitive to the electronic and steric environment of the P=Se group. In free this compound, the ν(P=Se) band appears in a specific region of the spectrum. Upon coordination to a metal center through the selenium atom, this band is expected to shift, typically to a lower frequency (a redshift). This shift is indicative of the weakening of the P=Se double bond due to the donation of electron density from the selenium atom to the metal. The magnitude of the shift can provide qualitative information about the strength of the metal-selenium bond.

The table below lists typical IR absorption regions for functional groups relevant to the characterization of this compound and its derivatives.

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Notes
P=Se Stretching (ν)500 - 600Position is sensitive to coordination.
P-C (alkyl) Stretching (ν)650 - 800
C-H (alkyl) Stretching (ν)2850 - 2960Indicates the presence of the butyl groups.
C-H (alkyl) Bending (δ)1375 - 1465

In addition to the ν(P=Se) band, the IR spectrum provides information about the other ligands present in a metal complex. For example, if this compound is used in the synthesis of metal selenide nanocrystals capped with long-chain carboxylates (e.g., oleates), the IR spectrum will show characteristic bands for the carboxylate group. The symmetric (ν_sym(COO⁻)) and asymmetric (ν_asym(COO⁻)) stretching vibrations of the carboxylate group, typically found around 1400-1450 cm⁻¹ and 1550-1610 cm⁻¹ respectively, confirm the presence of these capping ligands on the nanocrystal surface. The frequency separation (Δν) between these two bands can help distinguish between different coordination modes (e.g., monodentate, bidentate chelating, or bridging).

X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM) are cornerstone techniques for the structural characterization of crystalline materials, including metal complexes and semiconductor nanocrystals derived from this compound.

X-ray Diffraction (XRD) provides definitive information about the crystal structure, phase purity, and crystallite size of solid-state products. For single crystals of metal-tributylphosphine selenide complexes, single-crystal XRD can determine the precise atomic arrangement, including bond lengths and angles. researchgate.net For example, such analyses have established typical P=Se bond distances in related phosphine selenide structures to be around 2.10 Å. researchgate.net

For nanocrystalline materials, which are often produced as fine powders, Powder XRD (PXRD) is employed. rsc.org The positions of the diffraction peaks are used to identify the crystalline phase by comparison with standard diffraction patterns from databases (e.g., JCPDS). For instance, in the synthesis of cadmium selenide (CdSe) nanocrystals using TBPSe, the PXRD pattern would be used to confirm the formation of the desired crystal structure (e.g., zinc blende or wurtzite). researchgate.net The width of the diffraction peaks is inversely related to the size of the coherent crystalline domains, and this relationship is described by the Scherrer equation, which allows for the estimation of the average nanocrystal size. ijcce.ac.ir

Transmission Electron Microscopy (TEM) is a direct imaging technique that provides information on the morphology, size, and size distribution of nanoparticles. TEM images can reveal the shape of the nanocrystals (e.g., spherical, rod-like) and allow for the direct measurement of their dimensions. beilstein-journals.org By analyzing a large population of particles from TEM images, a statistical size distribution histogram can be constructed, which is crucial for understanding the optical properties of quantum dots.

High-Resolution TEM (HRTEM) can provide even more detailed structural information. HRTEM has sufficient resolution to visualize the atomic lattice fringes of individual nanocrystals. The spacing between these fringes can be measured and correlated with the known lattice spacings of a particular crystalline material, providing further confirmation of the material's identity and crystal structure at the single-particle level. beilstein-journals.org

Together, XRD and TEM offer a comprehensive structural characterization of the materials synthesized using this compound. XRD provides bulk, crystallographic information averaged over a large sample volume, while TEM provides localized, morphological, and structural information on a particle-by-particle basis. bohrium.comresearchgate.netacs.orgtrygvehelgaker.no

Vii. Future Research Directions and Emerging Perspectives

Development of Novel, Sustainable Synthetic Routes for Tributylphosphine (B147548) Selenide (B1212193) and its Analogs

Traditional synthesis of tributylphosphine selenide often involves the direct oxidation of the corresponding phosphine (B1218219) with elemental selenium, frequently in boiling toluene (B28343). While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalytic Processes: The design of catalytic systems to facilitate the P-Se bond formation could reduce energy consumption and improve atom economy.

Alternative Solvents: Moving away from traditional organic solvents like toluene towards greener alternatives such as water, ionic liquids, or supercritical fluids is a critical goal. The challenge lies in managing the solubility and reactivity of the organophosphorus precursors in these media.

Alternative Selenium Reagents: Research into novel selenium transfer agents that are more reactive, less toxic, or easier to handle than elemental selenium could provide safer and more controlled synthetic routes. For instance, the reaction of arylphosphines with potassium selenocyanate represents an alternative pathway that could be explored for alkylphosphine analogs.

The development of these green synthetic routes is essential not only for environmental stewardship but also for the economic viability of large-scale production of this compound and related compounds.

Expanding Applications in Rationally Designed Nanomaterials with Tailored Properties

This compound serves as a crucial precursor for the synthesis of metal selenide nanocrystals, including quantum dots. Its primary role is to provide a reactive source of selenium (Se⁰) at elevated temperatures, which then combines with metal precursors to form the nanocrystalline material. The future of this field lies in the rational design of nanomaterials, where the properties of the final product are precisely controlled by manipulating the synthesis conditions and precursor chemistry.

Future research will likely focus on:

Precursor Engineering: Systematically modifying the alkyl (e.g., butyl) and aryl groups on the phosphine selenide precursor allows for fine-tuning of its decomposition temperature and reactivity. This control is paramount for dictating the kinetics of nanocrystal nucleation and growth, which in turn determines the final particle size, shape, and crystal phase.

Surface Chemistry Control: Phosphine selenides can also influence the surface chemistry of the resulting nanoparticles. The phosphine oxide byproduct generated during the reaction can act as a ligand, passivating the nanoparticle surface. Future work will involve designing phosphine selenide analogs that generate specific surface ligands to impart desired properties like enhanced stability, solubility in different media, or biocompatibility.

Multi-component Nanomaterials: Expanding beyond simple binary metal selenides, this compound and its analogs will be key reagents in creating more complex ternary and quaternary selenide nanomaterials with unique electronic and optical properties.

Green Nanomaterial Synthesis: A significant emerging perspective is the development of phosphine-free synthesis routes to reduce the environmental impact associated with organophosphorus compounds. However, for applications requiring high degrees of control, phosphine selenides remain critical. Future work will aim to balance the control offered by these precursors with the need for more sustainable practices, perhaps through recyclable reagent systems.

The ability to tailor nanoparticle properties through the rational design of precursors like this compound is critical for their application in advanced technologies such as solar cells, biosensing, and medical imaging.

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

A comprehensive understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing processes and discovering new transformations. While its role as a selenium donor in nanoparticle synthesis is established, its reactivity in other contexts, such as chalcogen exchange reactions, presents a fertile ground for mechanistic investigation.

A notable area for future research is the H-bond-assisted chalcogen exchange between phosphine selenides and arsine oxides, which provides a novel route to arsine selenides. Mechanistic studies suggest this reaction proceeds through a highly strained, four-membered cyclic transition state. The presence of a Brønsted acid catalyst is crucial, as it forms a hydrogen bond with the arsine oxide, reducing the electrostatic repulsion between the P=Se and As=O groups and facilitating the formation of the cyclic intermediate.

Future research directions will involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to map the potential energy surfaces of reactions involving this compound. This can help identify transition states, reaction intermediates, and predict the influence of different substituents on reaction barriers.

Advanced Spectroscopy: Employing in-situ spectroscopic techniques (e.g., variable-temperature NMR, stopped-flow IR) to detect and characterize transient intermediates that exist for only fractions of a second.

Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the precise role of catalysts or additives. This quantitative data is essential for validating proposed mechanisms.

The following table summarizes the conversion rates for the chalcogen exchange reaction between various phosphine selenides and triphenylarsine oxide, highlighting the impact of steric and electronic factors that warrant deeper mechanistic exploration.

Phosphine Selenide (R₃PSe)ConditionsTime (h)Conversion (%)Reference
Me₃PSeToluene, reflux1795
Et₃PSeToluene, reflux1796
Ph₃PSeToluene, reflux1726
Ph₃PSeToluene, reflux7295
t-Bu₃PSeToluene, reflux>240

Design and Optimization of New Catalytic Systems Utilizing Phosphine Selenides

While often viewed as reagents or precursors, phosphine selenides and their unique P=Se bond have untapped potential in catalysis. Future research is shifting towards the design and optimization of catalytic systems where these molecules play a more direct role.

Emerging perspectives in this area include:

Ligand Design in Homogeneous Catalysis: The P=Se unit can be incorporated into more complex ligand architectures. The selenium atom can act as a soft donor, potentially leading to hemilabile ligands where the Se-metal bond can reversibly dissociate, opening up a coordination site at the metal center during a catalytic cycle. The electronic properties of the parent phosphine, which are crucial for its catalytic performance, can be probed via the phosphorus–selenium coupling constants of the corresponding phosphine selenide.

Chalcogen-Transfer Catalysis: Phosphine selenides could serve as catalysts in reactions involving the transfer of selenium atoms to organic substrates. Developing catalytic cycles where the phosphine selenide is regenerated after transferring its selenium atom would represent a significant advance.

Frustrated Lewis Pairs (FLPs): The P=Se unit, with its Lewis basic selenium atom, could be paired with a sterically hindered Lewis acid to form a new class of FLPs for the activation of small molecules.

Organocatalysis: Chiral phosphine selenides are being explored as organocatalysts. For instance, chiral bifunctional selenides have been shown to be effective catalysts for enantioselective electrophilic aromatic halogenation, opening the door for this compound analogs to be used in similar asymmetric transformations.

The rational design of these catalytic systems will rely heavily on a synergistic approach combining synthetic chemistry, detailed mechanistic studies, and computational modeling to tailor the steric and electronic properties of the phosphine selenide catalyst for optimal activity and selectivity.

Exploration of Advanced Spectroscopic Probes for Diverse Intermolecular Interactions

Phosphine selenides, including this compound, are emerging as highly sensitive spectroscopic probes for studying weak non-covalent interactions such as hydrogen and halogen bonds. The magnetic properties of the ³¹P and ⁷⁷Se nuclei, particularly their chemical shifts (δ) and the one-bond spin-spin coupling constant (¹J(P,Se)), are exquisitely sensitive to subtle changes in the electronic environment of the P=Se bond.

Future research will focus on leveraging these properties in several ways:

Quantitative Analysis of Non-Covalent Bonds: Developing robust correlations between NMR parameters (δP, δSe, and ¹J(P,Se)) and the geometric and energetic properties of hydrogen and halogen bonds. This would allow researchers to use phosphine selenides as "molecular rulers" to measure the strength of these interactions in solution.

Probing Biological Systems: Designing water-soluble phosphine selenide analogs to probe non-covalent interactions in complex biological environments, such as at the active sites of enzymes or on the surfaces of proteins.

Solid-State NMR Studies: Using solid-state NMR to study intermolecular interactions in co-crystals and other solid materials, providing crucial information that complements data from X-ray diffraction.

Multi-nuclear Approach: Combining data from ³¹P, ⁷⁷Se, and other nuclei (e.g., ¹H, ¹³C) with quantum chemical calculations to build a comprehensive picture of the electronic structure perturbations that occur upon formation of an intermolecular complex.

The table below presents key NMR spectroscopic data for a series of phosphine selenides, illustrating the sensitivity of these parameters to the nature of the substituent at the phosphorus atom. This sensitivity is the foundation for their application as advanced spectroscopic probes.

Compound (R₃P=Se)δ(³¹P) / ppmδ(⁷⁷Se) / ppm¹J(P,Se) / HzReference
Me₃P=Se-1.3-349.5699.5
Et₃P=Se36.5-282.6708.3
n-Bu₃P=Se (this compound)33.8-285.4707.0
t-Bu₃P=Se75.1-177.3738.0
Ph₃P=Se26.2-376.1735.0

By harnessing these advanced spectroscopic tools, researchers can gain deeper insights into the fundamental forces that govern molecular recognition and self-assembly, with broad implications for supramolecular chemistry, materials science, and drug design.

Q & A

Q. What are the common synthetic routes for tributylphosphine selenide (TBP-Se) in nanocrystal synthesis, and how do reaction parameters influence product quality?

this compound is widely used as a Se precursor in organic-phase syntheses of ternary selenide nanocrystals (e.g., AgInSe₂). Key parameters include temperature (typically 120–260°C), solvent choice (e.g., trioctylphosphine), and precursor purity. Impurities in commercial tributylphosphine, such as secondary phosphines (e.g., dibutylphosphine), accelerate reaction kinetics by facilitating metal-chalcogenide bond formation . Inert atmospheres are critical to prevent oxidation of selenide intermediates .

Q. How can researchers characterize the purity and stability of TBP-Se during synthesis?

Nuclear magnetic resonance (³¹P NMR) is essential for detecting impurities like secondary phosphines or oxidized species. For example, dioctylphosphine selenide (DOPSe) in TBP-Se can be identified via ³¹P NMR (δ 4.7 ppm, 1J(³¹P–⁷⁷Se) = 725 Hz). Stability tests under varying temperatures and oxygen exposure are recommended to assess shelf life .

Q. What safety protocols are critical when handling TBP-Se in laboratory settings?

TBP-Se is sensitive to oxidation and moisture, requiring storage under inert gas. Toxicity studies indicate that inorganic selenides can release hazardous ions (e.g., Cd²⁺ in CdSe systems), necessitating glove-box use and waste neutralization protocols. Fire hazards require CO₂-free extinguishers due to risks of toxic gas release .

Advanced Research Questions

Q. How do secondary phosphine impurities in TBP-Se affect the nucleation kinetics of quantum dots (QDs)?

Secondary phosphines (e.g., dibutylphosphine) in commercial TBP-Se act as catalytic agents, lowering activation energy for PbSe QD nucleation. Kinetic studies show a linear correlation between secondary phosphine concentration ([DOP]) and growth rates of magic-sized clusters (MSCs), with higher [DOP] leading to faster nucleation and narrower size distributions .

Q. What mechanistic insights explain the role of TBP-Se in tuning photoluminescence (PL) properties of ternary selenide nanocrystals?

TBP-Se enables controlled Se incorporation into nanocrystal lattices, influencing bandgap engineering. For AgInSe₂/ZnSe core/shell structures, PL quantum yield (QY) increases from 21% to 73% when TBP-Se is paired with Zn precursors. The broad PL emission (600–1100 nm) arises from donor-acceptor pair recombination, modulated by Se precursor reactivity and surface passivation .

Q. How can researchers resolve contradictions in cytotoxicity data for selenide-based nanomaterials synthesized using TBP-Se?

Cytotoxicity of selenide QDs (e.g., CdSe) depends on surface coating integrity and oxidative degradation. Primary hepatocyte assays reveal that uncoated CdSe QDs release Cd²⁺ ions under UV exposure, causing acute toxicity. Methodological solutions include (i) encapsulating QDs with ZnS shells and (ii) quantifying free Cd²⁺ via inductively coupled plasma mass spectrometry (ICP-MS) post-synthesis .

Q. What advanced computational methods validate the electronic structure of TBP-Se-derived nanomaterials?

Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) can model electron density distributions in selenide nanocrystals. These simulations predict optical properties (e.g., exciton binding energies) and guide experimental design by correlating ligand coordination (e.g., TBP-Se binding to metal carboxylates) with nanocrystal morphology .

Methodological Guidance

Table 1: Key Parameters for Optimizing TBP-Se Reactions

ParameterOptimal RangeImpact on SynthesisReference
Temperature120–260°CHigher temps accelerate Se incorporation but risk decomposition
Precursor Purity≥98% (³¹P NMR)Impurities alter nucleation kinetics
SolventTrioctylphosphineEnhances solubility and reduces oxidation

Table 2: Common Analytical Techniques for TBP-Se Systems

TechniqueApplicationExample Data
³¹P NMRDetects phosphine impuritiesDOPSe: δ 4.7 ppm
PL SpectroscopyMeasures QY and emission rangeAgInSe₂: QY = 21–73%
ICP-MSQuantifies metal ion leakageCd²⁺ < 0.1 ppm for biocompatibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.